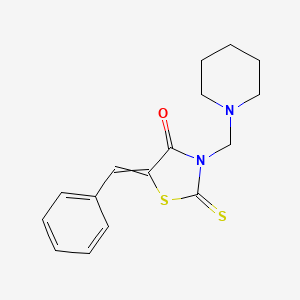
4-Thiazolidinone, 5-(phenylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 5-(phenylmethylene)-3-(1-piperidinylmethyl)-2-thioxo- is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-(phenylmethylene)-3-(1-piperidinylmethyl)-2-thioxo- typically involves the condensation of a thiazolidinone derivative with a phenylmethylene group and a piperidinylmethyl group. Common reagents used in the synthesis include thiosemicarbazide, aldehydes, and piperidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is essential to achieve high yields and purity.
化学反应分析
Types of Reactions
4-Thiazolidinone, 5-(phenylmethylene)-3-(1-piperidinylmethyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The phenylmethylene and piperidinylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Thiazolidinone, 5-(phenylmethylene)-3-(1-piperidinylmethyl)-2-thioxo- involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in microbial growth or inflammation. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
4-Thiazolidinone derivatives: Other compounds in this class with different substituents.
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Compounds with a similar thiazole ring structure.
Uniqueness
The uniqueness of 4-Thiazolidinone, 5-(phenylmethylene)-3-(1-piperidinylmethyl)-2-thioxo- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
属性
CAS 编号 |
56560-00-0 |
|---|---|
分子式 |
C16H18N2OS2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
5-benzylidene-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H18N2OS2/c19-15-14(11-13-7-3-1-4-8-13)21-16(20)18(15)12-17-9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12H2 |
InChI 键 |
LDWASJGGRWSMIX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


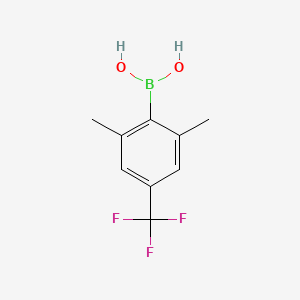
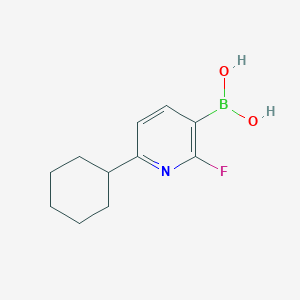
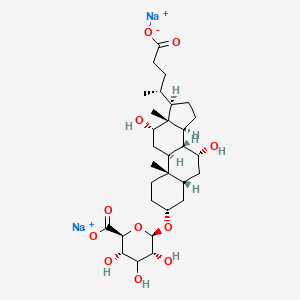
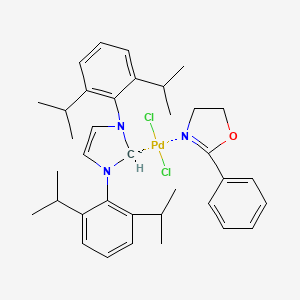
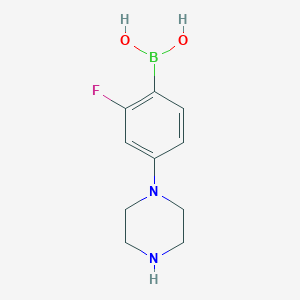
![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086774.png)
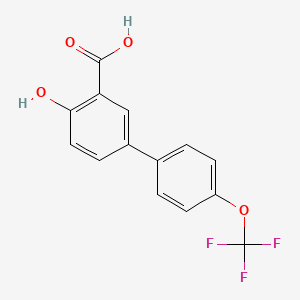
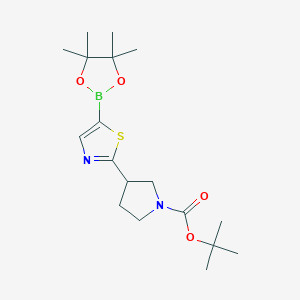

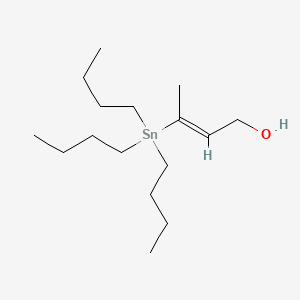
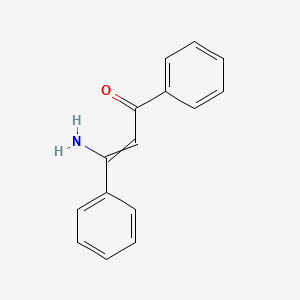
![1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086817.png)
![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
![2-(3-Hydroxypropyl)-5,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086823.png)
